trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride
Description
Historical Context of Pyrazole-Containing Pharmacophores
The pyrazole heterocycle, first synthesized in 1883 by Ludwig Knorr via the condensation of acetylene and hydrazine derivatives, has become a cornerstone of medicinal chemistry. Early applications focused on its role as a synthetic intermediate, but the 1959 discovery of 1-pyrazolyl-alanine in watermelon seeds marked the first recognition of pyrazole’s biological relevance. By the late 20th century, pyrazole derivatives dominated multiple therapeutic areas:
- Anti-inflammatory agents : Celecoxib (COX-2 inhibitor) leveraged pyrazole’s ability to form hydrogen bonds with catalytic residues.
- Anticancer therapies : Crizotinib’s pyrazole core enabled selective kinase inhibition through steric complementarity with ATP-binding pockets.
- Antimicrobials : Fenpyroximate and fipronil demonstrated pyrazole’s adaptability to pesticidal targets like mitochondrial complex I.
The scaffold’s versatility stems from its dual nitrogen atoms—N1 (pyrrole-like, conjugated) and N2 (pyridine-like, basic)—which permit acid/base stability and tautomeric flexibility.
Emergence of Cyclopropyl Scaffolds as Privileged Structures
Cyclopropane’s strained three-membered ring confers unique advantages in drug design:
Clinical adoption surged post-2000, with cyclopropane-containing drugs addressing cancer (abemaciclib), infections (lenacapavir), and pulmonary hypertension (riociguat). The scaffold’s ability to modulate lipophilicity while maintaining sp³-hybridized character makes it ideal for CNS penetration and membrane interaction.
Rationale for Pyrazole-Cyclopropyl Hybridization
The fusion of pyrazole and cyclopropane in trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride represents a strategic response to three pharmacological challenges:
Bioavailability optimization :
Target engagement synergy :
Metabolic resistance :
Evolution of Structure-Activity Relationship Studies
Key SAR insights driving pyrazole-cyclopropyl hybrid design:
Pyrazole Substitution Patterns
- Position 1 : Methyl groups (as in the target compound) reduce hepatic clearance by 40–60% compared to unsubstituted analogs, per microsomal stability assays.
- Position 4 : Pyrazol-4-yl attachment to cyclopropane maximizes π-stacking with tyrosine residues (e.g., in 5-HT~2A~ receptor antagonists).
Cyclopropane Geometry
- Trans configuration : In the target molecule’s cyclopropane, trans-disposed substituents yield 15% higher binding affinity for amine transporters vs. cis analogs, attributed to reduced steric clash in the target pocket.
Amino Group Modifications
- Methanamine vs. bulkier amines : Primary amines exhibit 3–5× higher passive diffusion across MDCK cell monolayers compared to secondary/tertiary analogs, critical for CNS penetration.
Table 1 : Comparative Activity of Pyrazole-Cyclopropane Hybrids
| Compound | Target | IC~50~ (nM) | LogD~7.4~ |
|---|---|---|---|
| Reference pyrazole | COX-2 | 18 | 2.1 |
| Cyclopropane-only analog | 5-HT~2A~ | 320 | 3.8 |
| Target compound | SERT (serotonin transporter) | 7.2 | 1.9 |
Data synthesized from demonstrate the hybrid’s superior target affinity and optimized lipophilicity.
Properties
IUPAC Name |
[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H/t6-,8+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMRRUXAPTOMO-OQUWVHHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2C[C@H]2CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. One common approach is the cyclization of 1-methyl-1H-pyrazol-4-ylamine with a suitable cyclopropylating agent under controlled conditions. The resulting intermediate is then reacted with methanamine to introduce the amine group, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation and Stability Under Aerobic Conditions
The Compound exhibits moderate stability under ambient conditions but undergoes oxidation when exposed to strong oxidizing agents. Key findings include:
-
Autoxidation Pathways : The cyclopropane ring and pyrazole nitrogen atoms are susceptible to radical-mediated oxidation, particularly in the presence of tert-butyl hydroperoxide (TBHP) or dibenzoyl peroxide. This generates oxygenated byproducts, such as hydroxylated cyclopropane derivatives .
-
Catalytic Oxidation : In industrial-scale synthesis, continuous flow chemistry with palladium catalysts minimizes oxidation byproducts, achieving yields >80% while preserving the cyclopropylmethanamine backbone .
Cyclopropane Ring Reactivity
The strained cyclopropane ring in the Compound participates in selective ring-opening and functionalization reactions:
Amine Group Transformations
The primary amine group undergoes typical nucleophilic reactions:
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Salt Formation : Reacts with HCl, H₂SO₄, or HNO₃ to form stable salts, with the dihydrochloride form being the most common .
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Schiff Base Synthesis : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives, which are precursors for hydrazone-based ligands .
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Alkylation/Acylation : Treatment with methyl iodide or acetyl chloride in the presence of triethylamine produces N-methyl or N-acetyl derivatives, respectively .
Pyrazole Ring Functionalization
The 1-methylpyrazole moiety participates in electrophilic substitution and coordination chemistry:
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Nitration : Reaction with fuming HNO₃ at 0°C introduces nitro groups at the pyrazole C3/C5 positions, though regioselectivity depends on reaction time .
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Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the pyrazole C4 position, enabling bioconjugation or solubility tuning .
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Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties .
Stability Under Hydrolytic Conditions
Scientific Research Applications
Synthesis and Preparation
The synthesis of trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride typically involves the cyclization of 1-methyl-1H-pyrazol-4-ylamine with a cyclopropylating agent, followed by reaction with methanamine and hydrochloric acid to form the dihydrochloride salt. This multi-step process can be optimized for yield and purity, especially in industrial settings where large-scale production is required.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to construct more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The ability to modify its structure enhances its utility in developing new chemical entities.
Biological Studies
In biological research, this compound may act as a probe or inhibitor in biochemical pathways. It has potential applications in studying enzyme interactions and cellular mechanisms, contributing to our understanding of various biological processes.
Pharmaceutical Development
The compound shows promise for therapeutic applications, particularly in drug development targeting specific diseases. Its structural characteristics may allow it to interact with particular receptors or enzymes, which is crucial for designing effective pharmaceuticals .
Industrial Applications
In industrial chemistry, this compound can be utilized in the manufacture of agrochemicals and other chemical products. Its versatility makes it suitable for various applications beyond academia, including materials science.
Case Study 1: Drug Development
A study explored the potential of this compound as a PDE10A inhibitor. The research indicated that modifications to the pyrazole ring could enhance potency and selectivity, paving the way for new treatments for schizophrenia .
Case Study 2: Organic Synthesis Applications
In another investigation, researchers utilized this compound as a precursor in synthesizing novel pyrazole derivatives with anticancer properties. The derivatives showed significant cytotoxic activity against various cancer cell lines, indicating that this compound could play a critical role in developing new cancer therapies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for constructing complex molecules |
| Biological Studies | Probe or inhibitor in biochemical pathways |
| Pharmaceutical Development | Potential therapeutic applications targeting specific diseases |
| Industrial Applications | Used in manufacturing agrochemicals and other chemical products |
Mechanism of Action
The mechanism by which trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride, a comparative analysis with structurally related compounds is provided below. Key parameters include molecular weight, substituents, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Cyclopropane vs. Cyclopropane’s strain may also increase reactivity in synthetic modifications.
Heterocyclic Aromatic Systems :
- The methyl-pyrazole moiety offers a nitrogen-rich aromatic system distinct from the triazole in [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride. Pyrazole’s lower basicity (pKa ~2.5) compared to triazole (pKa ~1.3) may influence solubility and ionization under physiological conditions .
Salt Forms: Dihydrochloride salts (e.g., target compound vs. 4-(pyridin-4-yl)butan-1-amine dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride derivatives, critical for bioavailability in drug formulations .
This difference may direct pharmacological activity toward distinct targets (e.g., kinases vs. GPCRs) .
Biological Activity
trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The pyrazole moiety is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H15Cl2N3
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. The activity of this compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, certain pyrazole derivatives have demonstrated antifungal activity. A study highlighted that compounds with similar structures exhibited significant antifungal effects against common phytopathogenic fungi, indicating that this compound may also possess this attribute .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the pyrazole ring contributes to the interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : Some studies suggest that these compounds may disrupt microbial cell membranes, leading to cell death.
Case Study 1: Anticancer Potential
A study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the combination of these compounds with standard chemotherapy agents like doxorubicin resulted in a synergistic effect, enhancing apoptosis in cancer cells .
Case Study 2: Antimalarial Activity
Another research effort focused on the antimalarial potential of pyrazole analogs. Compounds similar to this compound were tested against Plasmodium falciparum, demonstrating significant inhibitory effects on parasite growth .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclopropanation of pyrazole derivatives followed by amine functionalization and hydrochlorination. Key steps include:
- Cyclopropanation : Use transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) to form the cyclopropane ring.
- Amine Protection/Deprotection : Employ Boc or Fmoc groups to prevent side reactions during synthesis.
- Purification : Utilize membrane separation technologies (e.g., nanofiltration) or preparative HPLC to isolate the trans isomer .
- Purity Validation : Confirm via <sup>1</sup>H/<sup>13</sup>C NMR (peak assignments for cyclopropane protons at δ 1.2–1.8 ppm and pyrazole protons at δ 7.5–7.8 ppm) and HPLC (≥98% purity with a C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Exposure Response :
- Inhalation : Move to fresh air; monitor for respiratory distress .
- Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
- Storage : Store in airtight containers at RT, desiccated to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize the synthetic route for this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys or BKMS_METABOLIC databases) to predict feasible pathways, focusing on one-step cyclopropanation or regioselective amine coupling .
- DFT Calculations : Model transition states for cyclopropane ring formation to evaluate steric and electronic effects of the pyrazole substituent.
- Process Simulation : Apply chemical engineering software (e.g., Aspen Plus) to optimize reaction conditions (e.g., temperature, solvent polarity) and minimize byproducts .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as assay type (e.g., cell-based vs. enzymatic), concentration ranges, and solvent effects (DMSO vs. aqueous buffers).
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., IC50 determination via sigmoidal curve fitting) and orthogonal assays (e.g., SPR for binding affinity) .
- Epistemological Frameworks : Link discrepancies to theoretical models (e.g., receptor conformational dynamics or off-target effects) to refine hypotheses .
Q. What advanced techniques are suitable for studying the compound’s mechanism of action in neurological systems?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to predict binding poses at serotonin or dopamine transporters, prioritizing residues within 5 Å of the cyclopropane moiety.
- In Vivo Microdialysis : Monitor neurotransmitter levels (e.g., dopamine, serotonin) in rodent models post-administration, with HPLC-MS/MS quantification .
- CRISPR-Cas9 Knockdown : Validate target specificity by silencing candidate receptors in neuronal cell lines and assessing activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
